molecular formula C13H16N2 B13676927 2-(4-Isopropylphenyl)-5-methyl-1H-imidazole

2-(4-Isopropylphenyl)-5-methyl-1H-imidazole

Cat. No.: B13676927
M. Wt: 200.28 g/mol
InChI Key: UTLVLXUOVGEJOJ-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-5-methyl-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring. This particular compound is characterized by the presence of a 4-isopropylphenyl group and a methyl group attached to the imidazole ring. Imidazoles are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-5-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclocondensation of benzil or benzoin with an aldehyde and ammonium acetate in the presence of an acidic catalyst. The catalyst can be a deep eutectic mixture of choline chloride and oxalic acid, which is non-toxic and biodegradable . This method offers high yields, shorter reaction times, and easy work-up procedures.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes typically include nitration, reduction, and bromination steps to introduce the necessary functional groups onto the benzene ring . The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can yield nitro derivatives, while halogenation can produce halogenated imidazoles.

Scientific Research Applications

2-(4-Isopropylphenyl)-5-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-imidazole: Lacks the isopropyl and methyl groups, making it less hydrophobic.

    2-(4-Methylphenyl)-1H-imidazole: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    2-(4-Isopropylphenyl)-1H-imidazole: Similar structure but without the methyl group, influencing its reactivity and interactions.

Uniqueness

2-(4-Isopropylphenyl)-5-methyl-1H-imidazole is unique due to the presence of both the isopropyl and methyl groups, which can enhance its hydrophobicity and influence its biological activity

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5-methyl-2-(4-propan-2-ylphenyl)-1H-imidazole

InChI

InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-14-8-10(3)15-13/h4-9H,1-3H3,(H,14,15)

InChI Key

UTLVLXUOVGEJOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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